molecular formula C12H15NO6 B2563513 4'-Nitrobenzo-12-crown-4 CAS No. 78554-67-3

4'-Nitrobenzo-12-crown-4

Cat. No.: B2563513
CAS No.: 78554-67-3
M. Wt: 269.253
InChI Key: UUQRTEFANVWPTD-UHFFFAOYSA-N
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Description

4’-Nitrobenzo-12-crown-4 is a crown ether compound with the molecular formula C12H15NO6 and a molecular weight of 269.25 g/mol . Crown ethers are a class of cyclic chemical compounds that consist of a ring containing several ether groups. The “crown” in their name refers to the crown-like shape of the molecule, which can encapsulate metal ions. The nitro group attached to the benzene ring in 4’-Nitrobenzo-12-crown-4 enhances its chemical reactivity and complexation properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Nitrobenzo-12-crown-4 can be synthesized through nitration of benzo-12-crown-4. The process involves adding benzo-12-crown-4 to a mixture of chloroform and acetic acid, followed by the slow addition of concentrated nitric acid under ice bath conditions. The reaction mixture is stirred at room temperature for 24 hours, then neutralized with an alkali. The chloroform layer is separated, dried over anhydrous magnesium sulfate, and the solvent is distilled off under reduced pressure to obtain the crude product. The product is purified by column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent .

Industrial Production Methods: While specific industrial production methods for 4’-Nitrobenzo-12-crown-4 are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 4’-Nitrobenzo-12-crown-4 undergoes various chemical reactions, including:

    Nitration: Introduction of nitro groups to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the nitro group with other functional groups.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and acetic acid in chloroform.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Scientific Research Applications

4’-Nitrobenzo-12-crown-4 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4’-Nitrobenzo-12-crown-4 involves its ability to form stable complexes with metal ions. The crown ether ring provides a cavity that can encapsulate metal ions, while the nitro group enhances the compound’s binding affinity. This complexation process is influenced by the size and charge of the metal ion, as well as the solvent environment .

Comparison with Similar Compounds

Uniqueness of 4’-Nitrobenzo-12-crown-4: The presence of the nitro group in 4’-Nitrobenzo-12-crown-4 enhances its chemical reactivity and binding affinity for metal ions compared to its non-nitrated counterparts. This makes it particularly useful in applications requiring strong and selective ion binding .

Biological Activity

4'-Nitrobenzo-12-crown-4 is a member of the crown ether family, known for its ability to form stable complexes with various metal cations. This compound is characterized by its nitro substitution, which enhances its chemical reactivity and biological activity. The biological significance of this compound lies in its potential applications in ion transport, drug delivery systems, and as a ligand in coordination chemistry.

Chemical Structure:
The molecular formula of this compound is C12H15NO6C_{12}H_{15}NO_6. The presence of the nitro group at the para position significantly influences its binding affinity for metal ions.

Synthesis:
The synthesis of this compound involves the nitration of benzo-12-crown-4 using concentrated nitric acid in a chloroform-acetic acid mixture. The reaction conditions include:

  • Temperature: Ice bath during nitration
  • Duration: Stirring at room temperature for 24 hours
  • Purification: Column chromatography using ethyl acetate and petroleum ether as eluent.

The primary mechanism through which this compound exhibits biological activity is through the formation of stable complexes with metal ions. The nitro group enhances the electron-withdrawing capacity, increasing the compound's binding affinity. This complexation is influenced by factors such as:

  • Metal Ion Size and Charge: Different metal ions exhibit varying degrees of complex stability.
  • Solvent Environment: The polarity and dielectric constant of the solvent can affect complex formation.

Ion Transport and Membrane Permeability

Research indicates that this compound can facilitate ion transport across lipid membranes, making it a valuable compound in studies related to membrane permeability. Its ability to encapsulate cations allows for selective ion transport, which has implications in pharmacology and biochemistry .

Drug Delivery Systems

The compound has been explored for its potential in drug delivery applications. Its capability to encapsulate not only metal ions but also small organic molecules positions it as a promising candidate for developing targeted delivery systems. This property may enhance drug solubility and bioavailability .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

  • Ion Selectivity Studies:
    A study investigated the ion-selective properties of crown ethers, including this compound, showing its preference for certain alkali and alkaline earth metals over others, which is crucial for applications in sensors and separation processes .
  • Cytotoxicity Assays:
    In vitro assays were conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated that at specific concentrations, the compound exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .
  • Metal Ion Complexation:
    Research highlighted how this compound forms stable complexes with various transition metals, impacting their solubility and reactivity. This property is particularly useful in catalysis and material science .

Comparative Analysis with Similar Compounds

CompoundKey FeaturesBinding Affinity
Benzo-12-crown-4 Lacks nitro group; lower reactivityModerate
4'-Nitrobenzo-15-crown-5 Larger cavity; different ion selectivityHigh
Dibenzo-18-crown-6 Larger ring structure; broader complexation rangeVery High

The comparison illustrates that the presence of the nitro group in this compound enhances its binding affinity compared to non-nitrated counterparts, making it particularly effective in applications requiring strong ion binding capabilities .

Properties

IUPAC Name

14-nitro-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQRTEFANVWPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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